
1,2-Ethanediamine, N-cyclohexyl-N'-(3,3-diphenylpropyl)-N-2-propenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-2-propenyl- is a complex organic compound with a unique structure that combines elements of cyclohexyl, diphenylpropyl, and propenyl groups
Métodos De Preparación
The synthesis of 1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-2-propenyl- involves multiple steps. The primary synthetic route includes the following steps:
Formation of the cyclohexyl group: This step involves the cyclization of a suitable precursor to form the cyclohexyl ring.
Introduction of the diphenylpropyl group: This step involves the addition of the diphenylpropyl group to the cyclohexyl ring through a series of reactions, including Friedel-Crafts alkylation.
Attachment of the propenyl group: The final step involves the addition of the propenyl group to the nitrogen atom of the ethylenediamine backbone.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-2-propenyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-2-propenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-2-propenyl- can be compared with other similar compounds, such as:
1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-methyl-: This compound has a methyl group instead of a propenyl group, leading to different chemical and biological properties.
1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-ethyl-: The presence of an ethyl group instead of a propenyl group results in variations in reactivity and applications.
The uniqueness of 1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-2-propenyl- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
627519-16-8 |
|---|---|
Fórmula molecular |
C26H36N2 |
Peso molecular |
376.6 g/mol |
Nombre IUPAC |
N'-cyclohexyl-N-(3,3-diphenylpropyl)-N'-prop-2-enylethane-1,2-diamine |
InChI |
InChI=1S/C26H36N2/c1-2-21-28(25-16-10-5-11-17-25)22-20-27-19-18-26(23-12-6-3-7-13-23)24-14-8-4-9-15-24/h2-4,6-9,12-15,25-27H,1,5,10-11,16-22H2 |
Clave InChI |
DUINCYDSPWXDEX-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(CCNCCC(C1=CC=CC=C1)C2=CC=CC=C2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


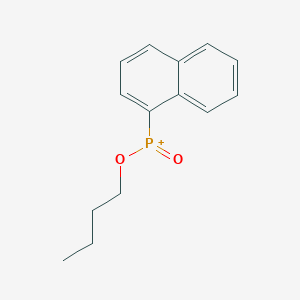
![[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14214354.png)
![2-[(Trifluoromethyl)sulfanyl]butan-1-ol](/img/structure/B14214355.png)
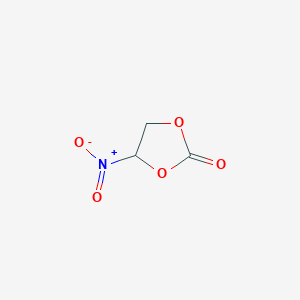
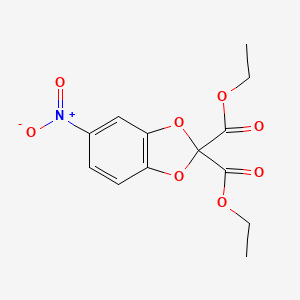
![Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl-](/img/structure/B14214363.png)
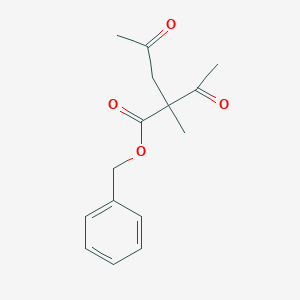
![7-(Furan-3-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14214380.png)
![N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea](/img/structure/B14214386.png)
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)-](/img/structure/B14214396.png)
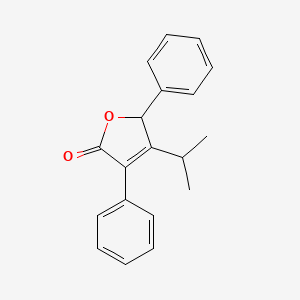


![L-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14214434.png)
